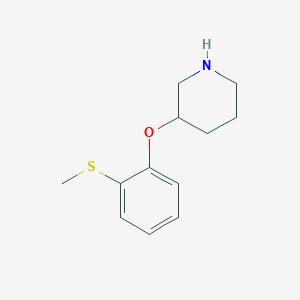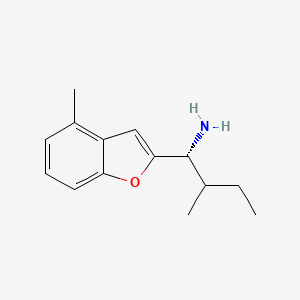
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a butan-1-amine moiety, which is a four-carbon chain with an amine group attached to the first carbon. The (1R) designation indicates that the compound has a specific stereochemistry, meaning that the molecule has a particular three-dimensional arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the benzofuran ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent, such as acetic anhydride, under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced to the benzofuran ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the butan-1-amine moiety: The butan-1-amine moiety can be synthesized through the reaction of a suitable precursor, such as 2-methyl-1-butanol, with ammonia under high pressure and temperature.
Coupling of the benzofuran and butan-1-amine moieties: The final step involves the coupling of the benzofuran and butan-1-amine moieties through a reductive amination reaction using a reducing agent, such as sodium cyanoborohydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, nucleophiles (e.g., hydroxide, cyanide) in polar solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or its anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may act as an agonist or antagonist of certain neurotransmitter receptors, thereby influencing neurotransmission and neuronal signaling pathways.
Comparación Con Compuestos Similares
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be compared with other similar compounds, such as:
(1S)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound has a different stereochemistry, which may result in different biological activities and properties.
2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the (1R) stereochemistry, which may affect its interactions with molecular targets.
1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the methyl group on the butan-1-amine moiety, which may influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzofuran ring and the butan-1-amine moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-4-9(2)14(15)13-8-11-10(3)6-5-7-12(11)16-13/h5-9,14H,4,15H2,1-3H3/t9?,14-/m1/s1 |
Clave InChI |
DQYOLSDFFQMDDD-IWSPRGBSSA-N |
SMILES isomérico |
CCC(C)[C@H](C1=CC2=C(C=CC=C2O1)C)N |
SMILES canónico |
CCC(C)C(C1=CC2=C(C=CC=C2O1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


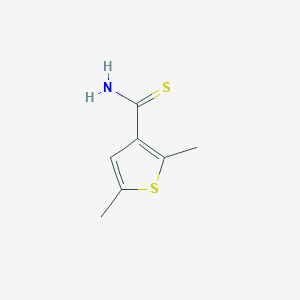
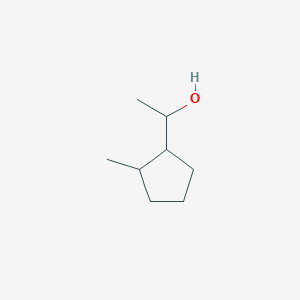
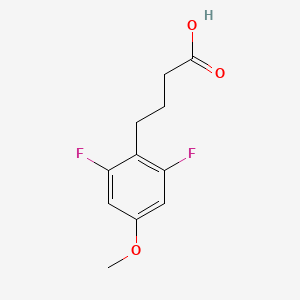
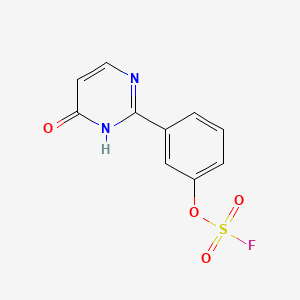
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
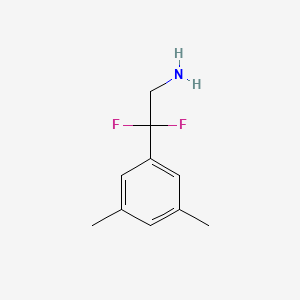
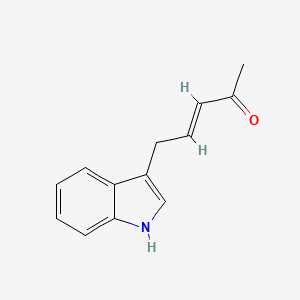

![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)



